Lithium metaborate dihydrate

描述

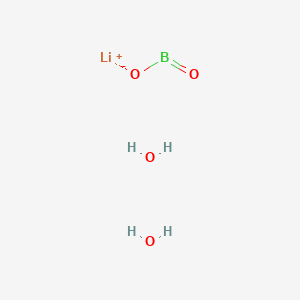

Lithium metaborate dihydrate is a chemical compound composed of lithium, boron, oxygen, and water molecules. Its chemical formula is LiBO₂·2H₂O. This compound is often encountered as a white, hygroscopic crystalline powder. It is widely used in various industrial and scientific applications due to its unique properties, such as its ability to dissolve acidic oxides and its role as a flux in analytical chemistry .

准备方法

Synthetic Routes and Reaction Conditions: Lithium metaborate dihydrate can be synthesized by reacting lithium hydroxide with boric acid in an aqueous solution. The reaction typically occurs at elevated temperatures to ensure complete dissolution and reaction of the reactants. The resulting solution is then cooled to precipitate this compound crystals, which are subsequently filtered and dried.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of lithium hydroxide to a boric acid solution, followed by crystallization and drying. The purity and quality of the final product are ensured through rigorous quality control measures .

化学反应分析

Thermal Decomposition and Phase Transitions

Lithium metaborate dihydrate undergoes dehydration and structural reorganization upon heating:

Key Findings :

-

The ratio of tetrahedral to trigonal boron in glassy lithium metaborate is temperature-dependent, affecting reactivity .

-

At 400°C, anhydrous LiBO₂ reacts with B₂O₃ (from boric acid dehydration) to yield Li₂B₄O₇, bypassing the need for 700°C+ temperatures required in traditional solid-state syntheses .

Reactions with Acids and Bases

This compound participates in acid-base reactions due to its borate anion:

Acid Dissolution

Alkaline Conditions

-

In basic solutions, metaborate anions may further hydrolyze:

Oxidation

-

Acts as an oxidizing agent in molten states, facilitating the conversion of metal oxides (e.g., Fe₂O₃) to corresponding borates .

Substitution

Role in Flux Reactions

This compound is employed as a flux in analytical chemistry due to its ability to dissolve refractory oxides (e.g., SiO₂, Al₂O₃) at elevated temperatures.

Mechanism :

-

Forms low-melting eutectic mixtures, enhancing oxide solubility.

-

Structural flexibility (trigonal ↔ tetrahedral boron) aids in stabilizing dissolved species .

Environmental and Kinetic Factors

科学研究应用

Analytical Chemistry

Flux in Spectrochemical Analysis

- Lithium metaborate dihydrate is widely used as a flux in analytical techniques such as X-ray fluorescence (XRF) and inductively coupled plasma (ICP) analyses. It facilitates the dissolution of oxide samples, allowing for accurate elemental analysis. The compound effectively dissolves various acidic oxides including SiO₂, Al₂O₃, and TiO₂, making it essential for preparing samples for spectrochemical analysis .

Comparison with Other Fluxes

| Compound | Type of Oxides Dissolved | Unique Properties |

|---|---|---|

| Lithium Metaborate | Acidic oxides | High solubility and hygroscopic nature |

| Lithium Tetraborate | Basic oxides | Used in conjunction with lithium metaborate for comprehensive analysis |

| Sodium Metaborate | Similar to lithium metaborate | Different reactivity and solubility |

Material Science

Glass and Ceramics Production

- This compound plays a crucial role in the production of glasses and ceramics. Its ability to form stable glassy phases is utilized in creating materials with specific optical and thermal properties. The compound's unique crystalline structure allows for the manipulation of boron content, which is vital in tailoring the properties of glass materials .

Nonlinear Optical Materials

- The compound is also explored for its applications in nonlinear optics, particularly in devices like cellular phones and pagers. Its properties make it suitable for use in optical components that require specific refractive indices .

Biological Studies

Antioxidant Properties

- Recent studies have investigated the potential antioxidant effects of this compound. Research indicates that it exhibits antioxidant activity at low concentrations without genotoxic effects on cultured human blood cells. This suggests its potential use in biomedical applications where oxidative stress is a concern .

Environmental Science Applications

- In environmental studies, this compound has been examined for its ability to mitigate oxidative stress caused by heavy metals in organisms. This property could be harnessed to develop strategies for protecting ecosystems from pollution-induced damage .

Industrial Applications

Chemical Processes

- The compound is utilized in various chemical processes, including the synthesis of low-density aluminum oxides under high-pressure conditions. Its role as a solvent helps facilitate reactions that would otherwise be challenging due to the stability of reactants .

Protective Coatings

- This compound can also serve as a protective coating layer for lithium-ion battery cathodes due to its chemical inertness in organic electrolytes, enhancing the durability and performance of battery materials .

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the cytogenetic and oxidative effects of this compound on human peripheral blood cultures. The results indicated that while higher concentrations exhibited antioxidant properties, lower doses did not significantly alter total oxidant status or total antioxidant capacity compared to controls. This highlights its potential safety profile for use in various industries .

Case Study 2: Use in Glass Production

In material science research, this compound was combined with other borates to create glass with enhanced thermal stability and optical clarity. The experiments demonstrated that varying the ratio of tetrahedral to trigonal boron significantly influenced the glass properties, showcasing the importance of this compound in developing advanced materials .

作用机制

The mechanism by which lithium metaborate dihydrate exerts its effects varies depending on the application:

In Analytical Chemistry: It acts as a flux, breaking down complex oxide matrices to release individual elements for analysis.

In Biological Systems: It has been shown to reduce oxidative stress by decreasing lipid peroxidation and enhancing antioxidant enzyme activities.

In Material Science: It facilitates the formation of glassy phases by disrupting the crystalline structure of the starting materials.

相似化合物的比较

Lithium Tetraborate (Li₂B₄O₇): Another borate compound used as a flux in analytical chemistry.

Sodium Metaborate (NaBO₂): Similar in structure but contains sodium instead of lithium. It has different solubility and reactivity properties.

Potassium Metaborate (KBO₂): Contains potassium and has distinct physical and chemical properties compared to lithium metaborate.

Uniqueness: Lithium metaborate dihydrate is unique due to its high solubility in water and its ability to dissolve a wide range of acidic oxides. Its hygroscopic nature and stability make it particularly useful in various analytical and industrial applications .

生物活性

Lithium metaborate dihydrate (LMBDH), a lithium borate compound, has garnered attention for its potential biological activities, particularly concerning its antioxidant properties and effects on trace element homeostasis. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of LMBDH.

This compound is represented by the chemical formula . It is characterized by its high solubility in water and ability to dissolve acidic oxides, making it useful in various analytical and industrial applications. The compound's structure consists of infinite chains of trigonal planar metaborate anions, which contribute to its unique chemical behavior and interactions in biological systems.

Target of Action : LMBDH primarily targets acidic oxides, facilitating their dissolution.

Mode of Action : The compound interacts with these targets by disrupting their structural integrity, leading to biochemical changes that can affect cellular functions.

Biochemical Pathways : Research indicates that LMBDH may influence the antioxidant defense system by modulating levels of malondialdehyde (MDA) and superoxide dismutase (SOD), suggesting a protective role against oxidative stress .

Antioxidant Activity

A pivotal study investigated the effects of LMBDH on oxidative stress induced by cadmium chloride (CdCl₂) in Wistar albino male rats. The results demonstrated that pretreatment with LMBDH significantly decreased MDA levels (a marker of lipid peroxidation) and increased SOD activity, indicating enhanced antioxidant defenses. Specifically, the study reported:

- MDA Levels : Decreased significantly in the LMBDH pretreatment group compared to controls.

- SOD Activity : Increased significantly (p < 0.05) in the presence of LMBDH.

- Trace Elements : Alterations were observed in calcium (Ca), iron (Fe), potassium (K), and magnesium (Mg) levels, suggesting a role in trace element homeostasis .

Table 1: Effects of LMBDH on Biological Parameters

| Parameter | Control Group | CdCl₂ Group | LMBDH Group | CdCl₂ + LMBDH Group |

|---|---|---|---|---|

| MDA Levels | Baseline | Increased | Decreased | Significantly Decreased |

| SOD Activity | Baseline | Decreased | Increased | Significantly Increased |

| Ca Levels | Normal | Decreased | Normal | Decreased |

| Fe Levels | Normal | Decreased | Normal | Decreased |

| K Levels | Normal | Decreased | Normal | Decreased |

| Mg Levels | Normal | Decreased | Increased | Increased |

Pharmacokinetics

The pharmacokinetics of lithium compounds, including LMBDH, suggest that lithium clearance is influenced by renal function and body size. This has implications for dosing and efficacy in biological applications.

Case Studies and Applications

- Antioxidant Studies : The protective effects against heavy metal-induced oxidative stress have been documented, highlighting the potential therapeutic applications of LMBDH in mitigating environmental toxicity .

- Industrial Applications : Beyond its biological implications, LMBDH is utilized as a flux in analytical chemistry for elemental analysis through X-ray fluorescence (XRF) and inductively coupled plasma (ICP) techniques.

- Material Science : Its ability to form stable glassy phases makes it valuable in material science for the preparation of glasses and ceramics.

属性

IUPAC Name |

lithium;oxido(oxo)borane;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Li.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQFCAELLTPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(=O)[O-].O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635440 | |

| Record name | lithium;oxido(oxo)borane;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15293-74-0 | |

| Record name | lithium;oxido(oxo)borane;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of studying the solubility of lithium metaborate dihydrate in the presence of lithium chloride?

A2: Understanding the solubility behavior of this compound (LiBO₂·2H₂O) in the presence of lithium chloride (LiCl) is crucial for industrial processes involving the separation and purification of lithium compounds []. The research investigates the solubility equilibrium within the ternary system (LiCl + LiBO₂ + H₂O) at different temperatures. This information helps determine optimal conditions for crystallizing specific lithium compounds from mixed solutions.

Q2: Are there any potential health concerns associated with exposure to this compound?

A3: While not directly addressed in the provided research, one study investigates the effects of this compound pretreatment on cadmium-induced toxicity in rats []. Another study examines the compound's potential for causing cytogenetic and oxidative stress in human blood cells []. These studies suggest potential biological activity and warrant further investigation into the safety profile of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。